molecular formula C20H25BrN2O3S B12200846 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B12200846
M. Wt: 453.4 g/mol
InChI Key: DLSFTKBKOKXNNI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation: Addition of an ethoxy group to the benzene ring.

    Sulfonylation: Introduction of a sulfonyl group to the benzene ring.

    Piperazine Derivatization: Coupling of the modified benzene ring with a piperazine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
  • 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)morpholine

Uniqueness

1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine may have unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets that distinguish it from similar compounds.

Properties

Molecular Formula

C20H25BrN2O3S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C20H25BrN2O3S/c1-4-26-19-9-8-17(21)14-20(19)27(24,25)23-12-10-22(11-13-23)18-7-5-6-15(2)16(18)3/h5-9,14H,4,10-13H2,1-3H3

InChI Key

DLSFTKBKOKXNNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C

Origin of Product

United States

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